REACTION_SMILES
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[Br:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[Br:27][c:28]1[c:29]([CH3:44])[c:30]2[cH:31][cH:32][c:33]([O:42][CH3:43])[c:34]([C:38]([F:39])([F:40])[F:41])[c:35]2[cH:36][cH:37]1.[C:45]([Cl:46])([Cl:47])([Cl:48])[Cl:49].[C:9]([O:10][O:11][C:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)(=[O:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[Br:1][CH2:44][c:29]1[c:28]([Br:27])[cH:37][cH:36][c:35]2[c:30]1[cH:31][cH:32][c:33]([O:42][CH3:43])[c:34]2[C:38]([F:39])([F:40])[F:41]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(C)c(Br)ccc2c1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccc2c(CBr)c(Br)ccc2c1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |